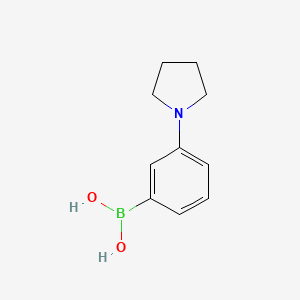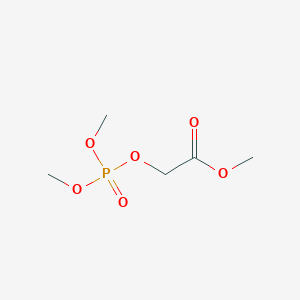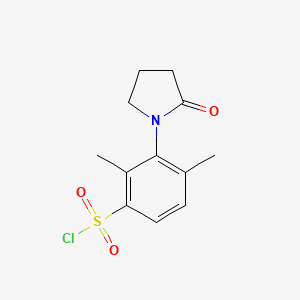
3-(Pyrrolidino)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidino)phenylboronic acid is a derivative of phenylboronic acid that belongs to the class of organoboronic acids . The boronic acid group has a versatile reactivity profile and is widely used in various organic reactions .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 191.04 . It has a planar structure with a minor bend around the C-B bond .
Chemical Reactions Analysis
The pyrrolidine ring in this compound is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.035 g/mol . The boiling point is 403.2 °C (760 mm Hg) .
科学的研究の応用
1. Catalyst in Synthesis
3-(Pyrrolidino)phenylboronic acid has been utilized as a catalyst in chemical synthesis. For instance, phenylboronic acid facilitated an efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
2. Use in Carbohydrate Chemistry
Phenylboronic acid, including derivatives like this compound, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This property is valuable in chromatographic solvents, electrophoretic separations, and isolation of compounds from mixtures (Ferrier, 1972).
3. Development of Glucose-Sensitive Films
In the field of controlled drug delivery, this compound has been used to modify hydrogen-bonded layer-by-layer assembled films for creating glucose-sensitive materials. These films exhibit pH- and thermosensitive swelling behaviors, enhancing the release of model drugs in the presence of saccharides like glucose or fructose, suggesting potential applications in self-regulated insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).
4. Pharmaceutical and Chemical Engineering
Phenylboronic acid and its derivatives form reversible complexes with polyol compounds, leading to extensive applications in pharmaceutical and chemical engineering. This includes roles in self-regulated insulin delivery, tissue engineering, and sensor systems. The unique ability to recognize, separate, and detect polyol compounds like saccharides and glycoproteins is particularly valuable in these fields (Liang-yin, 2006).
5. Biomedical Applications
Phenylboronic acids, including this compound, have been employed to synthesize novel polyelectrolytes for biomedical applications. These polyelectrolytes have been used to fabricate glucose-sensitive hollow capsules that dissolve in glucose-containing media, indicating potential uses in controlled insulin delivery (De Geest, Jonas, Demeester, & De Smedt, 2006).
Safety and Hazards
When handling 3-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to different biological profiles .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
特性
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUVPSZJLNMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923342 |
Source


|
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120347-75-3 |
Source


|
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)



![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

